molecular formula C31H34Cl2N2O2S B10827019 (3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one

(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one

Cat. No.: B10827019
M. Wt: 569.6 g/mol
InChI Key: JYCLPXSCZKCIMO-YEFUCVGBSA-N
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Description

ZD-7944 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is classified as a neurokinin 2 receptor antagonist, which means it inhibits the action of neurokinin 2 receptors. This compound was initially researched for its potential therapeutic applications in treating respiratory diseases, particularly asthma .

Preparation Methods

The synthesis of ZD-7944 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a naphth-1-amide analogue, which is crucial for its dual neurokinin 1 and neurokinin 2 antagonistic properties . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while maintaining safety and cost-effectiveness .

Chemical Reactions Analysis

ZD-7944 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

ZD-7944 has been explored for various scientific research applications:

Comparison with Similar Compounds

ZD-7944 is unique due to its dual antagonistic properties against both neurokinin 1 and neurokinin 2 receptors. Similar compounds include:

These compounds share structural similarities but differ in their specific interactions with neurokinin receptors and their overall pharmacological profiles .

Properties

Molecular Formula

C31H34Cl2N2O2S

Molecular Weight

569.6 g/mol

IUPAC Name

(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one

InChI

InChI=1S/C31H34Cl2N2O2S/c1-3-35-30(25-9-4-5-10-26(25)31(35)36)24(22-12-13-27(32)28(33)20-22)16-19-34-17-14-21(15-18-34)23-8-6-7-11-29(23)38(2)37/h4-13,20-21,24,30H,3,14-19H2,1-2H3/t24-,30+,38-/m0/s1

InChI Key

JYCLPXSCZKCIMO-YEFUCVGBSA-N

Isomeric SMILES

CCN1[C@@H](C2=CC=CC=C2C1=O)[C@@H](CCN3CCC(CC3)C4=CC=CC=C4[S@@](=O)C)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CCN1C(C2=CC=CC=C2C1=O)C(CCN3CCC(CC3)C4=CC=CC=C4S(=O)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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